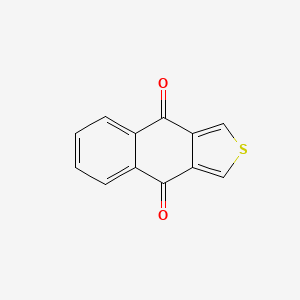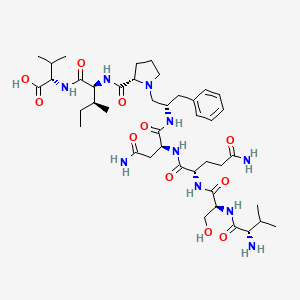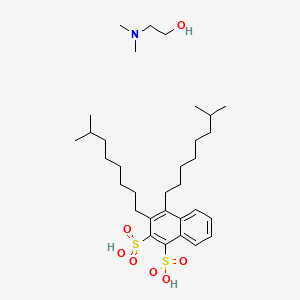
Einecs 264-317-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 264-317-8, also known as chlorhexidine, is a broad-spectrum antimicrobial agent widely used in healthcare and dental practices. It is effective against a variety of pathogens, including bacteria, yeasts, and viruses. Chlorhexidine is commonly used as a topical antiseptic and in oral rinses for the treatment of gingivitis and periodontitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorhexidine is synthesized through a multi-step process involving the reaction of 4-chloroaniline with cyanoguanidine to form 1,1’-hexamethylene bis(5-(p-chlorophenyl)biguanide). This intermediate is then reacted with hexamethylene diamine to produce chlorhexidine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, chlorhexidine is produced in large quantities using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. The production involves the use of large-scale reactors and continuous monitoring of the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Chlorhexidine undergoes various chemical reactions, including:
Oxidation: Chlorhexidine can be oxidized to form chlorhexidine oxide.
Reduction: Reduction reactions can convert chlorhexidine to its reduced form.
Substitution: Chlorhexidine can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Chlorhexidine oxide.
Reduction: Reduced chlorhexidine.
Substitution: Various substituted chlorhexidine derivatives.
Scientific Research Applications
Chlorhexidine has a wide range of scientific research applications:
Chemistry: Used as a standard antimicrobial agent in various chemical assays.
Biology: Employed in cell culture studies to prevent microbial contamination.
Medicine: Utilized in surgical scrubs, wound dressings, and oral rinses for its antimicrobial properties.
Industry: Incorporated into disinfectants and preservatives for its broad-spectrum efficacy.
Mechanism of Action
Chlorhexidine exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It binds to the negatively charged sites on the cell wall, causing leakage of intracellular components and ultimately cell death. The molecular targets include the phospholipids and proteins in the microbial cell membrane .
Comparison with Similar Compounds
Similar Compounds
Hexachlorophene: Another antimicrobial agent with similar uses but different chemical structure.
Triclosan: A widely used antimicrobial agent with a different mechanism of action.
Povidone-iodine: An antiseptic with a broad spectrum of activity but different chemical properties.
Uniqueness
Chlorhexidine is unique due to its broad-spectrum efficacy, low toxicity, and ability to bind strongly to skin and mucous membranes, providing prolonged antimicrobial action. Its effectiveness in both healthcare and dental applications sets it apart from other antimicrobial agents .
Properties
CAS No. |
63568-31-0 |
|---|---|
Molecular Formula |
C32H55NO7S2 |
Molecular Weight |
629.9 g/mol |
IUPAC Name |
3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C28H44O6S2.C4H11NO/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;1-5(2)3-4-6/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);6H,3-4H2,1-2H3 |
InChI Key |
PQORKSTXZZDGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C.CN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


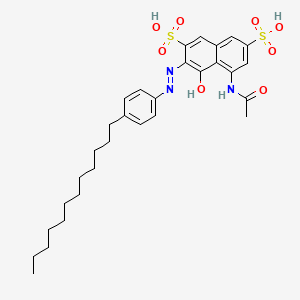
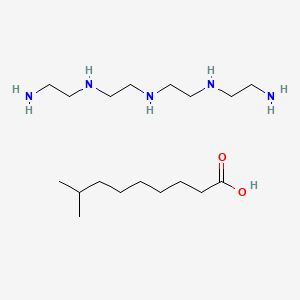


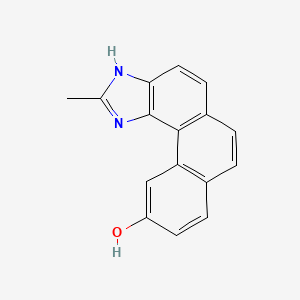
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
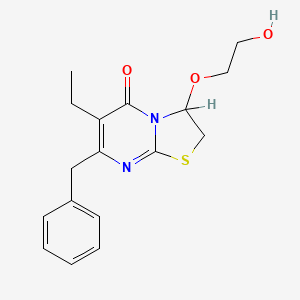

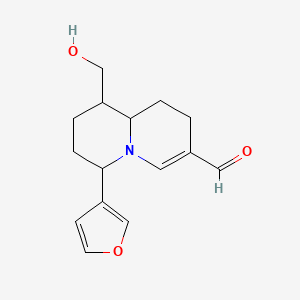
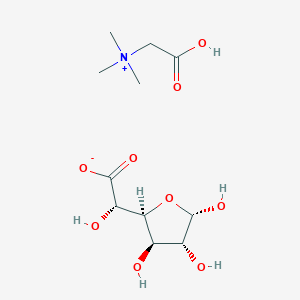
![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)

